Picrotin, analytical standard
Overview
Description
Picrotin is a naturally occurring sesquiterpene lactone and a component of picrotoxin, which is derived from the seeds of the Anamirta cocculus plant. It is commonly used as an analytical standard in various scientific research applications. Picrotin is known for its role as an antagonist of gamma-aminobutyric acid type A receptors and glycine receptors, making it a valuable compound in the study of neurotransmission and neurological diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of picrotin typically involves the extraction from the seeds of Anamirta cocculus. The seeds are first dried and then subjected to solvent extraction using organic solvents such as ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate picrotin.
Industrial Production Methods
Industrial production of picrotin follows a similar extraction and purification process but on a larger scale. The seeds are processed in bulk, and advanced chromatographic methods such as high-performance liquid chromatography are employed to ensure high purity and yield of picrotin .
Chemical Reactions Analysis
Types of Reactions
Picrotin undergoes various chemical reactions, including:
Oxidation: Picrotin can be oxidized to form picrotoxic acid.
Reduction: Reduction of picrotin can yield picrotoxinin.
Substitution: Picrotin can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Picrotoxic acid
Reduction: Picrotoxinin
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Picrotin is extensively used in scientific research due to its unique properties:
Chemistry: As an analytical standard for the calibration of chromatographic systems.
Biology: In the study of neurotransmission and receptor interactions.
Medicine: Research on neurological diseases and potential therapeutic applications.
Industry: Quality control and standardization in the production of pharmaceuticals and other products
Mechanism of Action
Picrotin exerts its effects by antagonizing gamma-aminobutyric acid type A receptors and glycine receptors. It blocks the gamma-aminobutyric acid-activated chloride ionophore, preventing chloride ions from passing through the cell membrane. This inhibition reduces the conductance of the channel, leading to decreased neuronal inhibition and increased excitability .
Comparison with Similar Compounds
Similar Compounds
Picrotoxinin: Another component of picrotoxin with similar antagonistic properties.
Tetramethylenedisulfotetramine: A synthetic convulsant with a similar mechanism of action but significantly higher toxicity.
Uniqueness
Picrotin is unique due to its specific interaction with gamma-aminobutyric acid type A receptors and glycine receptors, making it a valuable tool in the study of neurotransmission. Its relatively lower toxicity compared to other convulsants like tetramethylenedisulfotetramine also makes it safer for research applications .
Properties
IUPAC Name |
1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O7/c1-12(2,18)6-7-10(16)20-8(6)9-13(3)14(7,19)4-5-15(13,22-5)11(17)21-9/h5-9,18-19H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEFFICCPKWYML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3C4C(C(C1(CC5C2(O5)C(=O)O3)O)C(=O)O4)C(C)(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21416-53-5 | |
Record name | picrotin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129536 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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